molecular formula C19H20FNO2S B2447313 3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797844-74-6

3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2447313
CAS RN: 1797844-74-6
M. Wt: 345.43
InChI Key: IAJUUDAHMPPUFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 3-fluorobenzamide moiety with a 4-(phenylthio)tetrahydro-2H-pyran moiety. The exact synthetic route would depend on the specific reactivity of these moieties and the protecting groups used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group substituted with a fluorine atom at the 3-position and a complex alkyl group at the nitrogen position. This alkyl group contains a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom .


Chemical Reactions Analysis

As a complex organic molecule, “3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide” could potentially undergo a variety of chemical reactions. The reactivity of the compound would be largely determined by the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide” would be influenced by its molecular structure. For example, the presence of the polar amide group and the potentially aromatic pyran ring could impact its solubility and stability .

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity . The synthesized compounds were evaluated for their antibacterial effect against Staphylococcus aureus .

Antitubercular Activity

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which could potentially include the compound , were designed, synthesized, and assessed for their antitubercular activities . The novel derivatives exerted potent or moderate activity against M. tuberculosis H37Rv .

Synthesis of Linezolid

The compound has been used in the synthesis of Linezolid, a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .

c-Met Kinase Inhibitors

The compound has been used in the synthesis of 3-fluoro-4- (pyrrolo [2,1- f ] [1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4- (1H-pyrrolo [2,3-b]pyridin-4-yloxy)aniline, and 4- (4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives, which have been studied as c-Met kinase inhibitors . c-Met is a receptor tyrosine kinase that is expressed in endothelial and epithelial cells .

Fluorescent Protein Research

Although not directly related to the compound, the compound’s fluorescent properties could potentially be used in fluorescent protein research . Fluorescent proteins have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications .

Potential Use in Nanobodies Research

Again, while not directly related to the compound, the compound’s fluorescent properties could potentially be used in the research of nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody . These small and stable nanobodies can be expressed and functional in living cells .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential applications. If it is a pharmaceutical compound, studies could be conducted to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

3-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-16-6-4-5-15(13-16)18(22)21-14-19(9-11-23-12-10-19)24-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUUDAHMPPUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC=C2)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

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